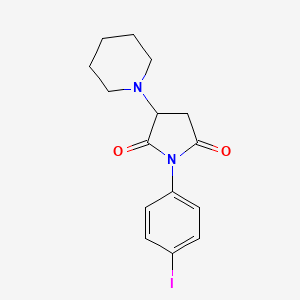

1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Description

1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 4-iodophenyl group at the 1-position and a piperidine moiety at the 3-position. This compound has been synthesized via mild reaction conditions, enabling the formation of 4-substituted derivatives and subsequent conversion to triazolyl analogs through CuI-catalyzed 1,3-cycloaddition reactions . Its structural framework is associated with diverse biological activities, including receptor binding and enzyme inhibition, as observed in related pyrrolidine-2,5-dione derivatives.

Properties

IUPAC Name |

1-(4-iodophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKYRZGBLULLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenyl group can act as a ligand, binding to receptors or enzymes, while the pyrrolidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the molecular features and physicochemical properties of 1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione with key analogs:

*Estimated based on structural similarity to .

Key Observations:

- Iodine vs.

- Piperidine Modifications: Substitutions on the piperidine ring (e.g., 4-methyl or 4-benzyl in -20) alter steric hindrance and lipophilicity, impacting target affinity.

Receptor Binding Affinity

- 5-HT1A and SERT Dual Activity: Pyrrolidine-2,5-dione derivatives with piperidine moieties demonstrate high affinity for 5-HT1A receptors. For example, a related compound (3-(1H-indol-3-yl)pyrrolidine-2,5-dione) showed a Ki of 3.2 nM for 5-HT1A, comparable to serotonin (Ki = 2.1 nM) . The piperidine ring in this compound may similarly enhance receptor interactions.

- Comparison with Non-Piperidine Analogs: Derivatives with acetamide linkers (e.g., ) exhibit reduced anticonvulsant activity compared to methylene-linked analogs, highlighting the importance of the piperidine spacer .

Enzyme Inhibition

- GABA-Transaminase (GABA-T): 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione (IC₅₀ = 5.2 µM) and related aryloxy derivatives show potent GABA-T inhibition, surpassing vigabatrin (reference drug) . The iodine substituent in the main compound may confer distinct electronic effects, though direct activity data are lacking.

- hTDO2 Inhibition: A structurally distinct analog, (3S)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, binds to hTDO2 (PDB: 6KPS), suggesting the pyrrolidine-2,5-dione scaffold’s versatility in enzyme targeting .

Anticonvulsant Activity

- ED₅₀ Values: In the maximal electroshock (MES) test, 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives with propyl linkers (e.g., compound 4, ED₅₀ = 62.14 mg/kg) demonstrated efficacy against tonic-clonic seizures . The iodine substituent’s electron-withdrawing nature in the main compound may modulate similar activity.

Biological Activity

1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by its unique structural features, including a pyrrolidine backbone and an iodophenyl moiety, this compound has been studied for its potential therapeutic applications, particularly in cancer treatment and neuroprotection.

- Molecular Formula : C15H17IN2O2

- Molecular Weight : 364.21 g/mol

- Structural Characteristics : The presence of iodine enhances reactivity and biological interaction potential.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of IDO1 , an enzyme involved in tryptophan catabolism along the kynurenine pathway. Inhibition of IDO1 can enhance immune responses against tumors, making this compound a candidate for cancer therapy. Research indicates that this compound significantly inhibits IDO1 activity in vitro, leading to increased levels of tryptophan and decreased kynurenine production. This modulation may enhance T-cell responses and improve anti-tumor immunity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the unique combination of functional groups in this compound enhances its biological activity compared to similar compounds. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | C15H17BrN2O2 | Contains bromine; potential for similar biological activity. |

| 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | C16H19N2O3 | Features a methoxy group; may exhibit different solubility and reactivity. |

| 3-(Piperidin-1-yl)pyrrolidine-2,5-dione | C10H12N2O2 | Lacks iodophenyl group; simpler structure with potentially different properties. |

Cancer Therapy Applications

Recent studies have highlighted the potential of this compound in cancer therapy. For example, a study demonstrated that derivatives with certain modifications exhibited enhanced activity against melanoma cell lines, with one compound showing an IC50 value of 0.628 µM against a multi-drug resistant melanoma line . This indicates that further exploration of this compound's derivatives could lead to promising therapeutic agents.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit IDO1 activity. The increased tryptophan levels and decreased kynurenine production suggest a mechanism by which it may enhance T-cell activation and anti-tumor immunity. Further research is necessary to explore its interactions with other biological targets and pathways.

Q & A

Basic Research Questions

Q. How can synthetic routes for 1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione be optimized for higher yields?

- Methodological Answer : The compound is synthesized via a copper(I)-catalyzed conjugate addition of piperidine to 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl acetate. Key variables include reaction temperature (reflux vs. room temperature), stoichiometry of amine, and catalyst loading. For instance, using 10 mol% CuI in THF under reflux increased yields to 82% compared to non-catalytic conditions . Optimization requires iterative testing via fractional factorial design (FFD) to isolate critical factors like solvent polarity and reaction time .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, as demonstrated for analogous pyrrolidine-2,5-dione derivatives. XRD parameters (e.g., mean C–C bond length: 0.005 Å, R factor: 0.053) ensure precise spatial resolution of the iodophenyl and piperidinyl groups . Complementary techniques include:

- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1665 cm⁻¹ and aromatic C–H bonds at 3054 cm⁻¹ .

- NMR : Distinct signals for the piperidinyl protons (δ 1.4–2.8 ppm) and iodophenyl aromatic protons (δ 7.5–8.0 ppm) .

Q. How can researchers assess the purity of this compound for biological assays?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. A purity threshold of ≥95% is typical for in vitro studies. For example, reversed-phase C18 columns (5 µm, 4.6 × 150 mm) with acetonitrile/water gradients (60:40 to 90:10 over 20 min) resolve impurities from the parent compound. Mass spectrometry (EI-MS) further validates molecular ion peaks (e.g., m/z 412.2 for [M+H]⁺) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example, the electron-withdrawing iodophenyl group activates the pyrrolidine-2,5-dione core toward nucleophilic attack at the 3-position. Solvent effects (e.g., THF vs. DMF) are simulated using the polarizable continuum model (PCM) to refine reaction pathways .

Q. How can contradictory bioactivity data between synthetic batches be resolved?

- Methodological Answer : Batch inconsistencies often arise from residual solvents (e.g., THF) or unreacted starting materials. Strategies include:

- LC-MS profiling : Identifies impurities (e.g., acetylated byproducts from incomplete deprotection) .

- Dose-response assays : Compare IC₅₀ values across batches in target systems (e.g., antimicrobial activity against S. aureus). A >2-fold variation suggests chemical instability or impurities .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytically labile groups (e.g., the piperidinyl moiety) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer : Use a hybrid approach:

- Analog synthesis : Modify the iodophenyl group (e.g., replace with fluorophenyl) or piperidinyl substituents to probe steric/electronic effects .

- Statistical SAR : Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., LogP, polar surface area) with bioactivity. For example, increased lipophilicity (LogP >3) enhances blood-brain barrier penetration in neuroactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.